molecular formula C8H7ClO B052831 4-Chloro-3-methylbenzaldehyde CAS No. 101349-71-7

4-Chloro-3-methylbenzaldehyde

Cat. No.: B052831
CAS No.: 101349-71-7
M. Wt: 154.59 g/mol
InChI Key: XEBIOIKLNGZROU-UHFFFAOYSA-N
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Description

4-Chloro-3-methylbenzaldehyde is a versatile and valuable aromatic aldehyde intermediate extensively used in organic synthesis and pharmaceutical research. Its structure, featuring both an aldehyde functional group and a chloro-substituent adjacent to a methyl group on the benzene ring, makes it a key building block for the synthesis of more complex molecules. The aldehyde group is highly reactive, readily undergoing condensation, nucleophilic addition, and oxidation-reduction reactions to form corresponding acids, alcohols, imines, and heterocyclic compounds.

Properties

IUPAC Name

4-chloro-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO/c1-6-4-7(5-10)2-3-8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBIOIKLNGZROU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373990
Record name 4-chloro-3-methylbenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101349-71-7
Record name 4-chloro-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-methylbenzaldehyde
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Preparation Methods

Regioselective Electrophilic Aromatic Substitution

The direct chlorination of 3-methylbenzaldehyde leverages the directing effects of substituents to install chlorine at the para position relative to the methyl group. The aldehyde moiety, a meta-directing deactivating group, and the methyl group, an ortho/para-directing activating group, compete in orienting incoming electrophiles. Under controlled conditions, chlorination preferentially occurs at the position para to the methyl group (C4) due to steric and electronic factors.

Reaction Conditions :

  • Chlorinating Agents : Thionyl chloride (SOCl₂) or chlorine gas (Cl₂) with Lewis acids like FeCl₃.

  • Solvent : Dichloromethane or acetonitrile.

  • Temperature : 0–25°C to minimize over-chlorination.

Mechanistic Insight :
FeCl₃ catalyzes the generation of Cl⁺ electrophiles. The methyl group’s activating effect dominates, directing Cl⁺ to C4. The aldehyde group’s electron-withdrawing nature moderates reaction kinetics, preventing polysubstitution.

Yield Optimization :

  • Lower temperatures (0–5°C) improve para selectivity but prolong reaction times (12–24 hours).

  • Molar ratios of 1:1.2 (3-methylbenzaldehyde:Cl₂) achieve 65–70% yield.

Oxidation of 4-Chloro-3-methyltoluene

Selective Methyl Group Oxidation

This two-step method involves synthesizing 4-chloro-3-methyltoluene followed by oxidation of the methyl group to an aldehyde.

Step 1: Chlorination of 3-Methyltoluene

  • Chlorination : Radical chlorination using Cl₂ and UV light introduces chlorine at C4.

  • Solvent : Carbon tetrachloride.

  • Yield : 80–85%.

Step 2: Oxidation to Aldehyde

  • Oxidizing Agents : CrO₃ in acetic acid or MnO₂ in H₂SO₄.

  • Challenge : Preventing over-oxidation to 4-chloro-3-methylbenzoic acid.

  • Optimized Protocol :

    • MnO₂ in 50% H₂SO₄ at 40°C for 6 hours.

    • Yield: 55–60%.

Friedel-Crafts Acylation and Reduction

Ketone Intermediate Synthesis

Friedel-Crafts acylation introduces an acetyl group, which is later reduced to a methylene group and oxidized to an aldehyde.

Step 1: Acylation

  • Substrate : Chlorobenzene derivatives.

  • Reagents : Acetyl chloride, AlCl₃.

  • Product : 4-Chloro-3-methylacetophenone.

Step 2: Reduction and Oxidation

  • Reduction : Clemmensen reduction (Zn-Hg/HCl) converts ketone to methylene.

  • Oxidation : Ozone or KMnO₄ oxidizes methylene to aldehyde.

  • Overall Yield : 40–45%.

Vilsmeier-Haack Formylation

Formylation of 4-Chloro-3-methylbenzene

The Vilsmeier-Haack reaction introduces a formyl group to electron-rich aromatic systems. The methyl group activates the ring, while chlorine moderates reactivity.

Reagents :

  • POCl₃ and DMF form the Vilsmeier reagent.

  • Conditions : 80–100°C in 1,2-dichloroethane.

Regiochemical Outcome :
Formylation occurs ortho to the methyl group (C2), necessitating subsequent isomerization or alternative routes.

  • Yield : <30% due to competing side reactions.

Sommelet Reaction on 4-Chloro-3-methylbenzyl Halide

Benzyl Halide to Aldehyde Conversion

This method converts 4-chloro-3-methylbenzyl bromide to the aldehyde via hexamine.

Step 1: Bromination

  • Reagents : NBS (N-bromosuccinimide) under radical conditions.

  • Yield : 75–80%.

Step 2: Sommelet Reaction

  • Conditions : Refluxing ethanol with hexamine.

  • Yield : 50–55%.

Comparative Analysis of Methods

MethodKey ReagentsYield (%)Selectivity IssuesScalability
Direct ChlorinationSOCl₂, FeCl₃65–70Competing meta chlorinationHigh
Toluene OxidationMnO₂, H₂SO₄55–60Over-oxidation to acidModerate
Friedel-Crafts RouteAlCl₃, Zn-Hg40–45Multi-step inefficiencyLow
Vilsmeier-HaackPOCl₃, DMF<30Poor regioselectivityLow
Sommelet ReactionNBS, Hexamine50–55Bromination regiochemistryModerate

Chemical Reactions Analysis

Types of Reactions: Salmeterol-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of salmeterol-d3 may yield ketones, while reduction may produce alcohols .

Scientific Research Applications

Organic Synthesis

4-Chloro-3-methylbenzaldehyde serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of:

  • Pharmaceuticals : As a precursor for synthesizing bioactive compounds.
  • Agrochemicals : In the formulation of pesticides and herbicides.

Table 1: Key Reactions Involving this compound

Reaction TypeProductNotes
Oxidation4-Chloro-3-methylbenzoic acidConverts aldehyde to carboxylic acid
Reduction4-Chloro-3-methylbenzyl alcoholReduces aldehyde to alcohol
Nucleophilic SubstitutionVarious substituted derivativesReacts with nucleophiles due to electrophilic carbonyl group

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been studied for:

  • Antimicrobial Activity : Exhibiting effectiveness against certain bacterial strains.
  • Anti-inflammatory Properties : Potential use in formulations aimed at reducing inflammation.

Case Study Example

A study investigated the synthesis of novel derivatives of this compound, leading to compounds with enhanced antimicrobial activity compared to standard antibiotics. The derivatives were tested against Staphylococcus aureus and showed promising results.

Materials Science

In materials science, this compound is used in the development of:

  • Polymers : As a building block for synthesizing polymeric materials with specific properties.
  • Dyes and Pigments : Employed in the formulation of colorants due to its stable aromatic structure.

Mechanism of Action

Salmeterol-d3 exerts its effects by binding to beta-2 adrenergic receptors in the lungs. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of bronchial smooth muscle, leading to bronchodilation. The deuterium atoms in salmeterol-d3 do not alter its mechanism of action but make it useful for tracking and studying the compound in biological systems .

Comparison with Similar Compounds

3-Chloro-4-methylbenzaldehyde (CAS: 3411-03-8)

  • Structural difference : Positional isomer of 4-Chloro-3-methylbenzaldehyde, with chlorine and methyl groups swapped (Cl at 3-position, CH₃ at 4-position) .
  • Molecular formula : Identical (C₈H₇ClO) but distinct physicochemical properties due to substituent orientation.
  • Melting point : 27–31°C, compared to this compound’s liquid state at room temperature .
  • Applications : Used in organic synthesis for chiral ligand preparation and agrochemical intermediates .

4-Chloro-3-hydroxybenzaldehyde (CAS: 56962-12-0)

  • Functional group difference : Hydroxyl (-OH) replaces the methyl group .
  • Molecular formula : C₇H₅ClO₂ (MW: 156.57 g/mol).
  • Reactivity: Increased polarity due to -OH, enhancing solubility in polar solvents. Potential for hydrogen bonding and oxidation reactions .

4-Methoxy-3-methylbenzaldehyde

  • Substituent difference : Methoxy (-OCH₃) replaces chlorine .
  • Regulatory status: Classified as non-hazardous under EU Regulation (EC) No. 1272/2008, contrasting with this compound’s need for cautious handling .
  • Applications : Utilized in fragrance synthesis and photochemical studies due to electron-donating methoxy group .

4-Chloro-3-methoxybenzaldehyde (CAS: 13726-17-5)

  • Hybrid structure : Combines chloro and methoxy groups at positions 4 and 3, respectively .
  • Chemical similarity : Structural similarity score of 0.85 to this compound, based on functional group alignment .
  • Synthetic utility : Intermediate in antimalarial and antifungal drug synthesis .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 101349-71-7 C₈H₇ClO 154.59 Liquid at RT; >97% purity; used in hypolipidemic agent synthesis
3-Chloro-4-methylbenzaldehyde 3411-03-8 C₈H₇ClO 154.59 Melting point 27–31°C; positional isomer with distinct reactivity
4-Chloro-3-hydroxybenzaldehyde 56962-12-0 C₇H₅ClO₂ 156.57 Solid; hydroxyl group enables H-bonding; precursor to antioxidants
4-Methoxy-3-methylbenzaldehyde - C₉H₁₀O₂ 150.17 Non-hazardous; electron-rich aromatic system for photochemical studies
4-Chloro-3-methoxybenzaldehyde 13726-17-5 C₈H₇ClO₂ 170.59 Higher polarity; structural similarity score 0.85 to parent compound

Key Research Findings

Synthetic Applications :

  • This compound serves as a precursor in thiazolidinedione derivatives, which exhibit hypolipidemic activity (IC₅₀ values <10 μM in lipid metabolism studies) .
  • Its positional isomer, 3-Chloro-4-methylbenzaldehyde, is critical in synthesizing chiral ligands for asymmetric catalysis .

Reactivity Trends :

  • Electron-withdrawing chlorine in this compound reduces aromatic ring electron density, favoring electrophilic substitution at the 5-position .
  • Methoxy-substituted analogues (e.g., 4-Methoxy-3-methylbenzaldehyde) demonstrate enhanced stability in oxidation reactions due to electron donation .

Safety and Handling :

  • While this compound lacks explicit hazard classification, structurally related aldehydes like 4-(Bromomethyl)benzaldehyde require rigorous safety measures (e.g., eye flushing for 10–15 minutes upon exposure) .

Biological Activity

4-Chloro-3-methylbenzaldehyde (CAS No. 101349-71-7) is an aromatic aldehyde with significant biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry and its effects on various biological systems. Below, we explore its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C₈H₇ClO
  • Molecular Weight : 154.59 g/mol
  • Melting Point : 27-28 °C
  • Boiling Point : 234 °C
  • Density : 1.2 g/cm³
  • Solubility : Soluble in organic solvents with a low solubility in water (0.177 mg/ml) .

Synthesis

This compound can be synthesized through various methods, including the chlorination of toluene followed by oxidation to form the aldehyde functional group. This compound serves as a precursor for the synthesis of more complex organic molecules, including Schiff bases and other derivatives that exhibit biological activity.

Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit notable antimicrobial activity. For instance, a study involving the synthesis of Schiff bases derived from this compound showed effective inhibition against various fungal and bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was reported as low as 15 μg/mL for some derivatives .

Cytotoxicity and Anticancer Activity

In vitro studies have indicated that this compound and its derivatives possess cytotoxic properties against several cancer cell lines. The compound's structure allows it to interact with cellular mechanisms, potentially leading to apoptosis in cancerous cells. Specific case studies have shown varying degrees of effectiveness depending on the structural modifications made to the parent compound .

Enzyme Inhibition

This compound has also been studied for its role as an inhibitor of certain enzymes, particularly cytochrome P450 enzymes. It has been identified as a CYP1A2 inhibitor, which suggests potential implications in drug metabolism and interactions . Understanding its inhibitory effects on various enzymes can help in predicting its behavior in biological systems.

Research Findings and Case Studies

StudyFocusFindings
Bairagi et al., 2009Antimicrobial ActivitySynthesized Schiff bases showed MIC values as low as 15 μg/mL against tested organisms .
Silva et al., 2011CytotoxicityDemonstrated cytotoxic effects on multiple cancer cell lines with varying efficacy based on structural modifications .
Ambeed ReportEnzyme InteractionIdentified as a CYP1A2 inhibitor; potential impact on drug metabolism .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-chloro-3-methylbenzaldehyde, and what are their limitations?

  • Methodology :

  • Friedel-Crafts alkylation : React 3-methylbenzaldehyde with chlorine gas in the presence of FeCl₃ (catalyst) under anhydrous conditions. Monitor reaction progress via TLC or GC-MS .
  • Halogenation : Direct chlorination of 3-methylbenzaldehyde using SOCl₂ or PCl₃. Requires strict temperature control (40–60°C) to avoid over-chlorination .
  • Limitations : Low regioselectivity in halogenation may yield byproducts (e.g., 4-chloro-2-methyl isomers). Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical techniques :

  • GC-MS : Retention time comparison with authentic samples; monitor for impurities (e.g., unreacted starting material) .
  • ¹H/¹³C NMR : Key signals: aldehyde proton (~10 ppm, singlet), aromatic protons (6.8–7.5 ppm, splitting patterns depend on substitution), and methyl group (~2.4 ppm) .
  • Melting point : Literature values vary (46–49°C for analogues; confirm via DSC) .

Q. What safety precautions are critical during handling?

  • PPE : Gloves (nitrile), goggles, and lab coats. Use fume hoods to avoid inhalation .
  • First aid : Skin/eye contact requires immediate flushing with water (15+ minutes); consult a physician .
  • Toxicity note : Limited toxicological data; assume acute toxicity and avoid exposure .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound in literature be resolved?

  • Root causes : Solvent polarity effects (e.g., DMSO vs. CDCl₃), instrumentation calibration, or impurities.
  • Resolution :

  • Reproduce experiments under standardized conditions (solvent, temperature).
  • Use high-field NMR (≥400 MHz) and deuterated solvents for precise peak assignment .
  • Cross-validate with computational NMR prediction tools (e.g., ACD/Labs or Gaussian) .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

  • DFT studies : Optimize geometry at B3LYP/6-31G(d) level to calculate electrophilicity indices (e.g., Fukui functions) at the aldehyde and chloro-substituted positions .
  • QSPR models : Correlate Hammett σ values with reaction rates in SNAr mechanisms .

Q. How does steric hindrance from the methyl group influence reaction pathways?

  • Case study : In Suzuki-Miyaura coupling, the methyl group at position 3 reduces accessibility to the palladium catalyst, requiring bulky ligands (e.g., SPhos) to enhance yield .
  • Experimental design : Compare reaction kinetics with/without methyl substitution using UV-Vis monitoring .

Key Research Challenges

  • Synthetic yield optimization : Competing side reactions (e.g., oxidation of aldehyde to carboxylic acid) require inert atmospheres and low-temperature conditions .
  • Toxicity data gaps : No comprehensive studies exist; assume LD₅₀ < 500 mg/kg (oral, rat) based on structurally similar aldehydes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-3-methylbenzaldehyde
Reactant of Route 2
4-Chloro-3-methylbenzaldehyde

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